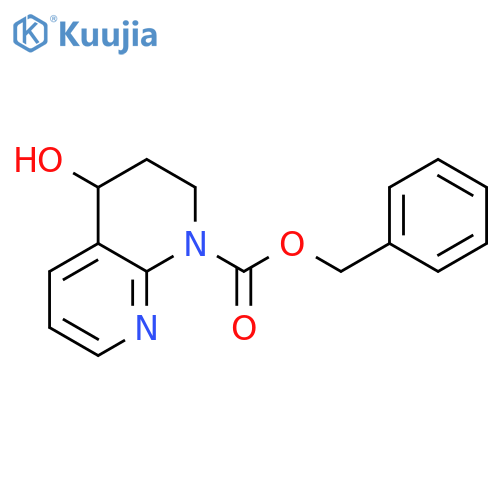Cas no 2680877-08-9 (Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate)

2680877-08-9 structure
商品名:Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate
Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate
- 2680877-08-9
- EN300-28286856
- Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate
-
- インチ: 1S/C16H16N2O3/c19-14-8-10-18(15-13(14)7-4-9-17-15)16(20)21-11-12-5-2-1-3-6-12/h1-7,9,14,19H,8,10-11H2
- InChIKey: PTJUUWBVEHIFSC-UHFFFAOYSA-N
- ほほえんだ: OC1C2=CC=CN=C2N(C(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 284.11609238g/mol
- どういたいしつりょう: 284.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 62.7Ų
Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28286856-10.0g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 10g |
$5652.0 | 2023-05-24 | ||
| Enamine | EN300-28286856-2.5g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 2.5g |
$2576.0 | 2023-09-08 | ||
| Enamine | EN300-28286856-0.05g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 0.05g |
$1104.0 | 2023-09-08 | ||
| Enamine | EN300-28286856-0.25g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 0.25g |
$1209.0 | 2023-09-08 | ||
| Enamine | EN300-28286856-5g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 5g |
$3812.0 | 2023-09-08 | ||
| Enamine | EN300-28286856-1g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 1g |
$1315.0 | 2023-09-08 | ||
| Enamine | EN300-28286856-5.0g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 5g |
$3812.0 | 2023-05-24 | ||
| Enamine | EN300-28286856-0.1g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 0.1g |
$1157.0 | 2023-09-08 | ||
| Enamine | EN300-28286856-1.0g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 1g |
$1315.0 | 2023-05-24 | ||
| Enamine | EN300-28286856-10g |
benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate |
2680877-08-9 | 10g |
$5652.0 | 2023-09-08 |
Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
2680877-08-9 (Benzyl 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
